molecular formula C13H14FN3O B2402431 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide CAS No. 1421480-68-3

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No. B2402431
CAS RN: 1421480-68-3
M. Wt: 247.273
InChI Key: UGAFMDIGTFDBIY-UHFFFAOYSA-N
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Description

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide, also known as PF-06282999, is a novel and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that regulate a variety of physiological processes, including pain, inflammation, and mood. Inhibition of FAAH by PF-06282999 leads to increased levels of endocannabinoids in the body, which can have therapeutic effects in a variety of disease states.

Scientific Research Applications

Pyrazole-Based Compounds in Antipsychotic Research

  • Antipsychotic Agent Potential : Research on pyrazole derivatives, closely related to 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide, has shown promise in the development of novel antipsychotic agents. For instance, a study discovered that certain pyrazole compounds, distinct from typical antipsychotics, do not interact with dopamine receptors, suggesting a unique mechanism of action in antipsychotic therapy (Wise et al., 1987).

Pyrazole Compounds in Anti-Inflammatory Research

  • Anti-Inflammatory Activity : Another research avenue explores the anti-inflammatory potential of pyrazole-based acetamides. A study synthesized various N-(3-chloro-4-fluorophenyl) acetamide derivatives, showing significant anti-inflammatory activity, indicating the potential of these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Structural Characterization and Synthesis Studies

  • Structural Analysis and Synthesis : Research on pyrazole compounds also includes detailed structural characterization and synthesis. For example, studies have focused on creating isostructural compounds with 4-fluorophenyl groups, analyzing their crystalline structure and formation (Kariuki, Abdel-Wahab, & El-Hiti, 2021).

Applications in Pharmacokinetics and Drug Development

  • Pharmacokinetic Properties : Pyrazole-based compounds have also been investigated for their pharmacokinetic properties. One study synthesized a novel five-lipoxygenase activity protein inhibitor with promising pharmacokinetics, indicating the usefulness of such compounds in drug development (Latli et al., 2015).

Herbicidal Activity Research

  • Herbicidal Activity : The potential for herbicidal applications of pyrazole derivatives has also been studied. Research into substituted phenyl pyrazole derivatives showed high bioactivity, suggesting their use in developing new herbicides (Zhou, Xue, Wang, & Qu, 2010).

Crystal Structures and Molecular Conformations

  • Crystal Structure Studies : Detailed analyses of the crystal structures of pyrazole compounds, including those with fluorophenyl groups, have been conducted. These studies provide insights into the molecular conformations and intermolecular interactions critical for their biological activity (Loh et al., 2013).

Novel Compounds and Molecular Docking Studies

  • Molecular Docking Studies : The synthesis of novel pyrazole-based compounds and their evaluation through molecular docking studies have been a focus area, shedding light on their potential interaction with biological targets (Punia et al., 2021).

properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-16(2)13(18)9-17-8-11(7-15-17)10-3-5-12(14)6-4-10/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAFMDIGTFDBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

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